molecular formula C14H15NO B186936 2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one CAS No. 24123-89-5

2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one

Cat. No. B186936
CAS RN: 24123-89-5
M. Wt: 213.27 g/mol
InChI Key: RBGFDYWXBIXLSF-JLHYYAGUSA-N
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Description

2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one, also known as BA-3, is a bicyclic compound that has been widely studied for its potential use in medicinal chemistry. It is a derivative of the natural product (-)-quinic acid and has been shown to exhibit a range of biological activities, including antitumor, antiviral, and antibacterial effects.

Mechanism Of Action

The mechanism of action of 2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways involved in cell growth and proliferation. Studies have shown that 2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one can induce apoptosis, or programmed cell death, in cancer cells, and may also have immunomodulatory effects.

Biochemical And Physiological Effects

2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one has been shown to exhibit a range of biochemical and physiological effects, including antitumor, antiviral, and antibacterial activity. In addition, it has been shown to have anti-inflammatory and analgesic effects, and may also have potential as a neuroprotective agent.

Advantages And Limitations For Lab Experiments

One of the major advantages of 2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one is its broad range of biological activities, which makes it a promising candidate for the development of new therapeutics. However, there are also some limitations to its use in lab experiments, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are many potential directions for future research on 2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one, including further investigation of its mechanism of action, optimization of its synthesis method, and exploration of its potential as a therapeutic agent for a range of diseases. In addition, researchers may also investigate the use of 2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one as a tool for studying the biology of cancer cells and other diseases.

Scientific Research Applications

2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one has been the subject of numerous studies in the field of medicinal chemistry, with researchers investigating its potential as a therapeutic agent for a range of diseases. Some of the most promising applications of 2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one include its use as an antitumor agent, as well as its potential as an antiviral and antibacterial agent.

properties

CAS RN

24123-89-5

Product Name

2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

2-benzylidene-1-azabicyclo[2.2.2]octan-3-one

InChI

InChI=1S/C14H15NO/c16-14-12-6-8-15(9-7-12)13(14)10-11-4-2-1-3-5-11/h1-5,10,12H,6-9H2

InChI Key

RBGFDYWXBIXLSF-JLHYYAGUSA-N

Isomeric SMILES

C1CN\2CCC1C(=O)/C2=C\C3=CC=CC=C3

SMILES

C1CN2CCC1C(=O)C2=CC3=CC=CC=C3

Canonical SMILES

C1CN2CCC1C(=O)C2=CC3=CC=CC=C3

Other CAS RN

24123-89-5

Pictograms

Environmental Hazard

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-quinuclidinone (6.25 g, 50 mmol), benzaldehyde (5.83 g, 55 mmol) and KOH (0.84 g, 15 mmol) in 30 mL MeOH is heated under reflux for 16 h. The reaction is cooled and water is added. The mixture is extracted with CHCl3, dried (MgSO4), filtered and concentrated. The yellow solid is triturated with warm heptane, filtered and dried to provide 6.6 g (62%) of 2-benzylidene-1-azabicyclo[2.2.2]octan-3-one. A suspension of 2-benzylidene-1-azabicyclo[2.2.2]octan-3-one (6.6 g, 31 mmol) in MeOH is treated with a THF slurry of 10% Pd/C (0.38 g) in a Parr hydrogenation bottle. The bottle is charged with 40 psi of hydrogen gas and allowed to shake for 1 h. The mixture is filtered through Celite, and the solvent is removed in vacuo. The residue is purified by chromatography (Biotage 40M, 30% EtOAc/hexanes—100% EtOAc) to afford 0.48 g (7%) of 2-benzylidene-1-azabicyclo[2.2.2]octan-3-ol and 4.8 g (72%) of 2-benzylquinuclidin-3-one. MS (ESI+) for C14H17NO m/z 216.1 (M+H)+.
Quantity
6.25 g
Type
reactant
Reaction Step One
Quantity
5.83 g
Type
reactant
Reaction Step One
Name
Quantity
0.84 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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